molecular formula C18H18ClNO3S2 B2811726 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448131-06-3

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2811726
CAS No.: 1448131-06-3
M. Wt: 395.92
InChI Key: ITQQHDQICZESBF-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, a chlorophenylsulfonyl group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzylthio Group: The final step involves the nucleophilic substitution of the azetidinone with benzylthiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenylsulfonyl group can be reduced to a chlorophenyl group.

    Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Chlorophenyl derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the chlorophenylsulfonyl group can interact with various receptors and enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQQHDQICZESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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